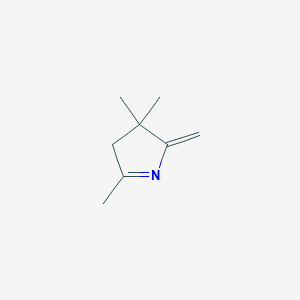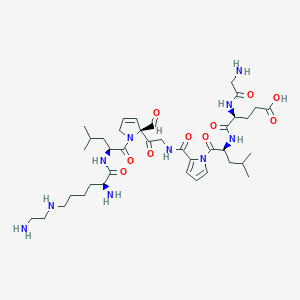![molecular formula C9H10N2O B034393 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1](/img/structure/B34393.png)
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone is a chemical compound of significant interest in the field of organic chemistry. It is related to various pyrrole and pyridine derivatives, which are often studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone often involves reactions of primary amines, alcohols, and other organic precursors. For instance, a compound related to our subject, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was synthesized from 2-pyridinecarboxaldehyde and 2-pyridinemethanol (Percino et al., 2006). Another related synthesis involved the reaction of 2-(pyridine-2-ylamino)acetohydrazide to produce 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Salimon et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by single crystal X-ray diffraction, showing complex molecular arrangements. For example, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related compound, exhibits intricate hydrogen-bonding patterns (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds are often characterized by cascade reactions, cyclizations, and substitutions. A study on Lewis acid-promoted reactions of similar compounds illustrates such complexity (Yin et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are often determined using various spectroscopic techniques. For instance, the structure and properties of a novel cathinone derivative were analyzed using techniques like NMR and mass spectrometry (Bijlsma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding these compounds. For example, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are structurally related, were synthesized and their optical properties thoroughly examined (Krzeszewski et al., 2014).
Future Directions
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
properties
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)








